molecular formula C14H21N3S B1387676 N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 854085-13-5

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1387676
CAS No.: 854085-13-5
M. Wt: 263.4 g/mol
InChI Key: FPAYQWBTWYCBSC-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine: is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings. The compound also features diethylamine and ethane-1,2-diamine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole intermediate is then alkylated using diethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated benzothiazole with ethane-1,2-diamine under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning temperature, pressure, and reaction time.

    Purification: Using techniques such as recrystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the amine groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced benzothiazole or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in organic synthesis.

Biology

The compound has potential applications in biological research as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence. It can be used to study cellular processes and molecular interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole ring is a common pharmacophore in drug design.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the amine groups can form hydrogen bonds with proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-N’-(benzothiazol-2-yl)ethane-1,2-diamine: Lacks the methyl group on the benzothiazole ring.

    N,N-diethyl-N’-(6-chloro-1,3-benzothiazol-2-yl)ethane-1,2-diamine: Contains a chlorine atom instead of a methyl group.

    N,N-diethyl-N’-(6-methyl-1,3-benzoxazol-2-yl)ethane-1,2-diamine: Has an oxygen atom in place of the sulfur atom in the benzothiazole ring.

Uniqueness

The presence of the methyl group on the benzothiazole ring in N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine can influence its electronic properties and steric interactions, potentially enhancing its reactivity and binding affinity in various applications. This structural feature distinguishes it from other similar compounds and can lead to unique chemical and biological activities.

Properties

IUPAC Name

N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAYQWBTWYCBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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